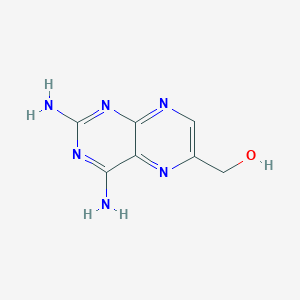
(2,4-Diaminopteridin-6-yl)methanol
Cat. No. B018576
Key on ui cas rn:
945-24-4
M. Wt: 192.18 g/mol
InChI Key: CYNARAWTVHQHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03989703
Procedure details


A solution of 128 grams of sodium acetate, 136 grams of bisulphite addition product of 1,3-dihydroxyacetone (free of methyl glyoxal) and 46 grams of cysteine hydrochloride in 390 ml water was prepared at room temperature in a 2 liter three-necked flask fitted with a stirrer, an air-bubbling system and a dropping funnel. To this solution, the 400 ml of the previously prepared solution of 2,4,5,6-tetraaminopyrimidine dihydrochloride were added with energic stirring and air-bubbling. A solution of 8 g of selenium dioxide dissolved in the minimum amount of water was made. Half of this solution was added to the reaction mixture immediately after the addition of the tetraaminopyrimidine solution and the other half 4-7 hours later.





Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].S(=O)(O)[O-].[OH:10][CH2:11][C:12]([CH2:14]O)=O.Cl.N[C@H](C(O)=O)CS.Cl.Cl.[NH2:26][C:27]1[N:32]=[C:31]([NH2:33])[C:30]([NH2:34])=[C:29]([NH2:35])[N:28]=1>O>[NH2:26][C:27]1[N:32]=[C:31]([NH2:33])[C:30]2[C:29](=[N:35][CH:14]=[C:12]([CH2:11][OH:10])[N:34]=2)[N:28]=1 |f:0.1,4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
136 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(=O)CO
|
|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
|
Name
|
|
|
Quantity
|
390 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.NC1=NC(=C(C(=N1)N)N)N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with energic stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared at room temperature in a 2 liter three-necked flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-bubbling
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
A solution of 8 g of selenium dioxide dissolved in the minimum amount of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Half of this solution was added to the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
immediately after the addition of the tetraaminopyrimidine solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the other half 4-7 hours
|
|
Duration
|
5.5 (± 1.5) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
